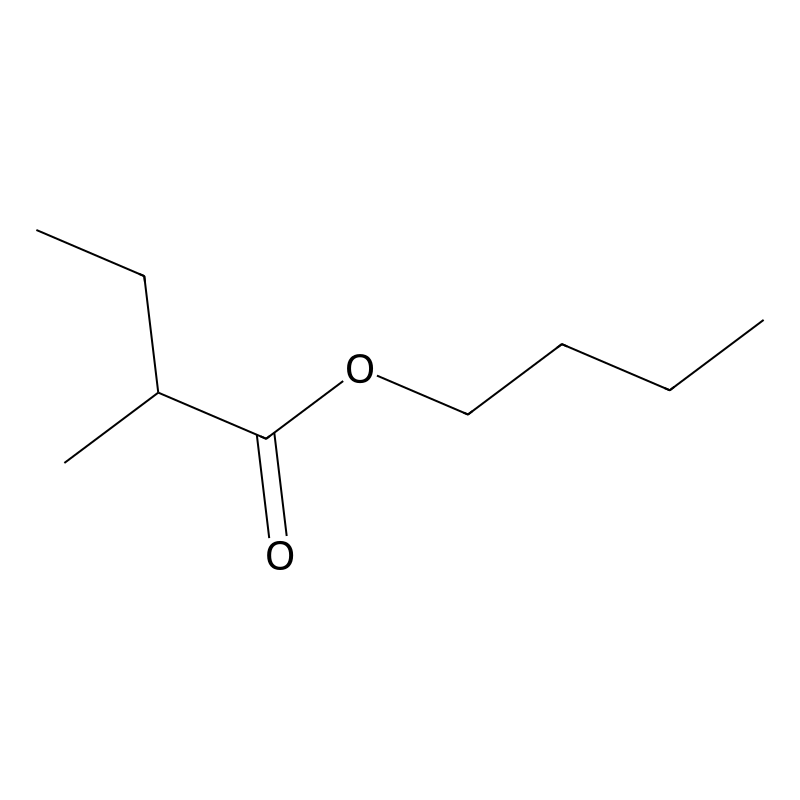Butyl 2-methylbutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent:
Butyl 2-methylbutyrate has moderate solubility in various organic solvents like ethanol, methanol, and acetone []. This property allows it to be used as a solvent for dissolving other non-polar compounds in research settings, particularly in the isolation and purification of natural products. However, it's important to note that its limited water solubility restricts its use in aqueous solutions common in many biological experiments.
Flavor and Fragrance Research:
Butyl 2-methylbutyrate contributes a characteristic fruity and sweet aroma, often described as apple-like or with hints of pineapple and green notes [, ]. This makes it a valuable compound in flavor and fragrance research, particularly in:
- Identifying and characterizing flavor profiles: By studying the interaction of Butyl 2-methylbutyrate with other flavor components, researchers can gain insights into the complex interplay of molecules that contribute to taste perception.
- Developing synthetic flavors and fragrances: Butyl 2-methylbutyrate can be used as a starting material or an additive in the creation of synthetic flavors and fragrances for various applications, including food, cosmetics, and personal care products.
Butyl 2-methylbutyrate, also known as butyl 2-methylbutanoate, is an organic compound classified as a fatty acid ester. Its molecular formula is C₉H₁₈O₂, and it has a molecular weight of approximately 158.24 g/mol. The compound features a butyl group attached to the carboxylic acid derivative of 2-methylbutyric acid, making it a member of the larger family of esters, which are derived from the reaction of alcohols and acids. This compound is typically a colorless liquid with a fruity odor, commonly used in flavoring and fragrance applications .
Butyl 2-methylbutyrate does not have a well-defined mechanism of action in scientific research. Its primary application is related to its sensory properties.
- Limited data exists on the specific toxicity of Butyl 2-methylbutyrate.
- As with most organic compounds, it is advisable to handle it with care, following standard laboratory safety protocols to avoid inhalation, ingestion, or skin contact.
- Hydrolysis: In the presence of water and an acid or base catalyst, butyl 2-methylbutyrate can be hydrolyzed to yield 2-methylbutyric acid and butanol.
- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
- Reduction: Reduction of butyl 2-methylbutyrate can yield corresponding alcohols.
Research indicates that butyl 2-methylbutyrate exhibits various biological activities. It has been reported to possess antimicrobial properties and may contribute to flavor profiles in food products derived from plants such as Prunus armeniaca (apricot). Additionally, some studies suggest potential antioxidant activities, although further research is needed to fully elucidate its biological effects .
Butyl 2-methylbutyrate can be synthesized through several methods:
- Esterification: The most common method involves the reaction between 2-methylbutyric acid and butanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction typically requires heating to facilitate the formation of the ester.
- Transesterification: This method can also be employed using other esters or fatty acids in combination with butanol.
The general reaction for esterification can be represented as follows:
Butyl 2-methylbutyrate has diverse applications across various industries:
- Flavoring Agent: Widely used in food products for its fruity aroma.
- Fragrance Component: Incorporated into perfumes and cosmetic products.
- Solvent: Utilized as a solvent in various chemical processes.
- Chemical Intermediate: Serves as a precursor in organic synthesis.
Similar Compounds: Comparison
Several compounds share structural similarities with butyl 2-methylbutyrate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Butyl acetate | C₄H₈O₂ | Commonly used as a solvent; fruity odor |
| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | Used in flavoring; less volatile than butyl |
| Isobutyl butyrate | C₈H₁₆O₂ | Similar structure; used in fragrances |
| Propyl 2-methylbutanoate | C₈H₁₈O₂ | Used in cosmetics; slightly different odor |
Butyl 2-methylbutyrate stands out due to its specific fruity aroma profile and its applications in both food and fragrance industries, differentiating it from other similar compounds .
Physical Description
XLogP3
Boiling Point
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 53 of 1447 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1394 of 1447 companies with hazard statement code(s):;
H226 (97.99%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








